molecular formula C12H14KNO5S B10752185 Faropenem potassium CAS No. 106559-89-1

Faropenem potassium

Cat. No. B10752185
CAS RN: 106559-89-1
M. Wt: 323.41 g/mol
InChI Key: MGZJCPDUJRITBW-RJTYULJWSA-M
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Description

Faropenem potassium is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its broad-spectrum antibacterial activity and resistance to some forms of extended-spectrum beta-lactamase. This compound is primarily used in the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of faropenem potassium involves several steps. One common method includes the treatment of a compound with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent, followed by the isolation of a hydrate of an alkali metal salt of faropenem .

Industrial Production Methods: Industrial production of this compound typically involves the use of (3R, 4R)-4-acetoxy-3-[®-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one as a starting material. This compound undergoes multiple reaction steps, including mixing with potassium carbonate, triethylamine, and oxalyl chloride monoallyl ester, followed by reactions with triethyl phosphite, tetrabutylammonium fluoride, triphenylphosphine, sodium isooctanoate, and tetrakis(triphenylphosphine)palladium to obtain faropenem sodium, which can be converted to this compound .

Chemical Reactions Analysis

Types of Reactions: Faropenem potassium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include palladium complexes, organic solvents, and alkali metal salts. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include various derivatives of faropenem, which can be further processed to obtain the final compound, this compound .

Scientific Research Applications

Faropenem potassium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying beta-lactam antibiotics and their resistance mechanisms.

Biology: In biology, it is used to study the effects of beta-lactam antibiotics on bacterial cell walls and the development of antibiotic resistance.

Medicine: In medicine, this compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It is particularly effective against gram-positive, gram-negative, and anaerobic bacteria .

Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotics and other therapeutic agents .

Mechanism of Action

Faropenem potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains that make up a major component of the bacterial cell wall. This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .

Comparison with Similar Compounds

Faropenem potassium is unique among beta-lactam antibiotics due to its broad-spectrum antibacterial activity and resistance to extended-spectrum beta-lactamase. Similar compounds include other penem antibiotics such as imipenem, meropenem, and ertapenem. Compared to these compounds, this compound offers the advantage of oral administration and a broader range of activity against various bacterial strains .

List of Similar Compounds:

  • Imipenem
  • Meropenem
  • Ertapenem

This compound stands out due to its unique combination of broad-spectrum activity, oral bioavailability, and resistance to beta-lactamase degradation.

properties

CAS RN

106559-89-1

Molecular Formula

C12H14KNO5S

Molecular Weight

323.41 g/mol

IUPAC Name

potassium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S.K/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1

InChI Key

MGZJCPDUJRITBW-RJTYULJWSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[K+]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[K+]

Origin of Product

United States

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